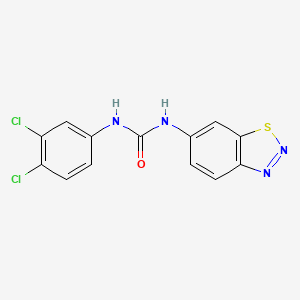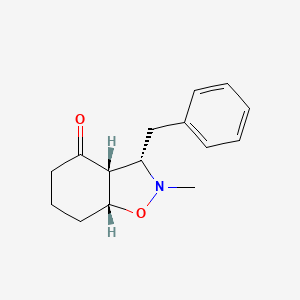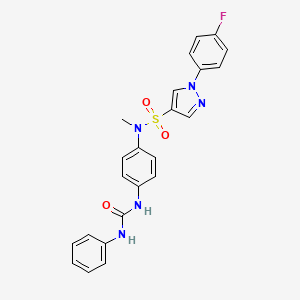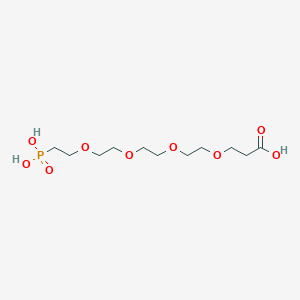
Ácido carboxi-PEG4-fosfónico
Descripción general
Descripción
Carboxy-PEG4-phosphonic acid is a PEG linker with a carboxylic acid and phosphonic acid ends groups . The carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . The hydrophilic PEG chain increases the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Carboxy-PEG4-phosphonic acid is C11H23O9P . The InChI representation isInChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) . The Canonical SMILES representation is C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O . Chemical Reactions Analysis
Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . Phosphonic acids can also participate in various reactions, as described in the literature .Physical And Chemical Properties Analysis
The molecular weight of Carboxy-PEG4-phosphonic acid is 330.27 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass are both 330.10796930 g/mol . The Topological Polar Surface Area is 132 Ų .Aplicaciones Científicas De Investigación
Celdas Solares de Perovskita
Ácido carboxi-PEG4-fosfónico: juega un papel significativo en el desarrollo de celdas solares de perovskita (PSC). Se utiliza para crear un efecto sinérgico con otras moléculas para pasivar defectos interfaciales entre la perovskita y las capas de transporte de electrones {svg_1}. Esta pasivación es crucial para mejorar la eficiencia y la estabilidad de las PSC. La presencia de ambos grupos ácidos fosfónico y carboxílico permite una mejor fijación y transporte de carga, que son esenciales para lograr una alta eficiencia de conversión de potencia (PCE).
Pasivación de Interfaz
El compuesto es fundamental en la pasivación de la interfaz, particularmente en dispositivos semiconductores {svg_2}. Al reducir la recombinación no radiativa en la interfaz, contribuye a minimizar la pérdida de energía y mejorar el rendimiento del dispositivo. Esto es particularmente importante en aplicaciones de gran área donde los defectos de la interfaz pueden afectar significativamente la eficiencia general.
Anclaje de Grupos Funcionales
El grupo ácido fosfónico dentro del This compound exhibe una alta capacidad de anclaje {svg_3}. Esta propiedad se utiliza para anclar grupos funcionales a diversos sustratos, mejorando la interacción entre las diferentes capas en un dispositivo y conduciendo a mejores propiedades del material.
Mejora de la Transferencia de Carga
El grupo ácido carboxílico en la molécula facilita el transporte rápido de portadores {svg_4}. Esto es vital para aplicaciones donde se necesita una transferencia rápida de carga, como en sensores o dispositivos electrónicos de alta velocidad.
Monocapas Autoensambladas
This compound: puede ser parte de monocapas autoensambladas (SAM) que se utilizan para modificar superficies {svg_5}. Estas SAM pueden mejorar la calidad de las películas de perovskita, lo que es beneficioso para diversas aplicaciones optoelectrónicas.
Alineación de Niveles de Energía
La modificación de los niveles de energía es otra aplicación donde se utiliza This compound {svg_6}. Ayuda a lograr una alineación adecuada del nivel de energía en dispositivos como las células solares, lo cual es crucial para un transporte de carga eficiente y minimizar la pérdida de energía.
Safety and Hazards
Direcciones Futuras
Phosphonic acids, including Carboxy-PEG4-phosphonic acid, have found use in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics . Therefore, the future directions of Carboxy-PEG4-phosphonic acid could be in these areas.
Mecanismo De Acción
Target of Action
Carboxy-PEG4-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The carboxylic acid end group of Carboxy-PEG4-phosphonic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the linker to attach a ligand for an E3 ubiquitin ligase to a ligand for the target protein, forming a PROTAC . The PROTAC then recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The action of Carboxy-PEG4-phosphonic acid as part of a PROTAC involves the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The E3 ubiquitin ligase, recruited by the PROTAC, attaches ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the ubiquitinated protein into small peptides.
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) chain of the compound is known to increase its water solubility , which could potentially enhance its bioavailability
Result of Action
The result of the action of Carboxy-PEG4-phosphonic acid, when used as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various effects depending on the role of the target protein.
Action Environment
The action of Carboxy-PEG4-phosphonic acid is likely to be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the amide bonds formed by the carboxylic acid end group Additionally, factors such as temperature and the presence of other chemicals could also influence the action of Carboxy-PEG4-phosphonic acid
Análisis Bioquímico
Biochemical Properties
Carboxy-PEG4-phosphonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
As a PROTAC linker, it plays a crucial role in the mechanism of PROTACs, which are designed to degrade specific target proteins within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Carboxy-PEG4-phosphonic acid involves its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The Carboxy-PEG4-phosphonic acid linker connects the ligand for the E3 ubiquitin ligase with the ligand for the target protein, facilitating this process .
Metabolic Pathways
Phosphonates, which include Carboxy-PEG4-phosphonic acid, mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O9P/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHMGCGBQVUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



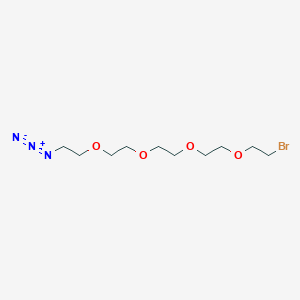
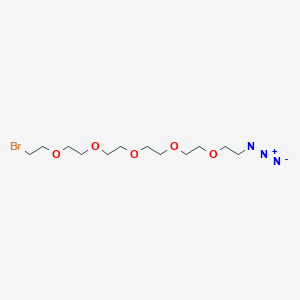
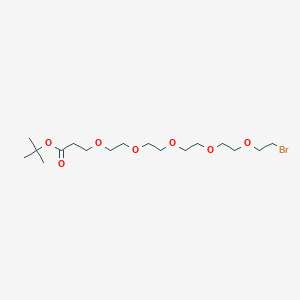
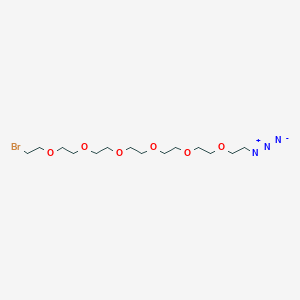

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
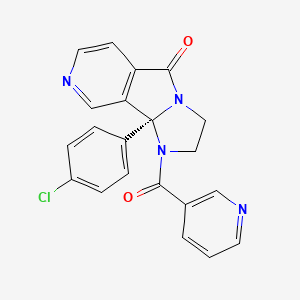
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
